Enhanced Lipophilicity and Polar Surface Area for Blood-Brain Barrier Penetration Potential
The compound's computed XLogP3-AA value of -0.9 and topological polar surface area (TPSA) of 72.9 Ų are intermediate between its more polar epoxide-only analog and more lipophilic methylsulfonyl-only analog [1]. This balanced profile is within the optimal range for central nervous system (CNS) drug candidates, which typically require TPSA < 90 Ų and XLogP between 1 and 3 for passive diffusion across the blood-brain barrier [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) / Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.9; TPSA = 72.9 Ų |
| Comparator Or Baseline | 1-(oxiran-2-ylmethyl)-1H-pyrazole (CAS 72430-57-0) and 4-(methylsulfonyl)-1H-pyrazole (CAS 1559062-17-7) typically exhibit higher or lower XLogP/TPSA values based on functional group contributions. |
| Quantified Difference | Balanced intermediate profile suitable for CNS penetration; TPSA < 90 Ų threshold met. |
| Conditions | Computed properties using XLogP3 3.0 and Cactvs 3.4.8.18 algorithms. |
Why This Matters
The balanced lipophilicity and polar surface area suggest improved potential for crossing biological membranes, making it a more attractive starting point for CNS drug discovery compared to more polar or more lipophilic analogs.
- [1] PubChem. 4-methanesulfonyl-1-[(oxiran-2-yl)methyl]-1H-pyrazole. CID 145875928. Computed Properties. View Source
- [2] Pajouhesh, H., and G. R. Lenz. "Medicinal chemical properties of successful central nervous system drugs." NeuroRx 2, no. 4 (2005): 541-553. View Source
